

sulfolane fundamental physicochemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Sulfolane
Cat. No.:	B150427

[Get Quote](#)

An In-depth Technical Guide to the Fundamental Physicochemical Properties of **Sulfolane** for Researchers and Drug Development Professionals

Abstract

Sulfolane (tetrahydrothiophene-1,1-dioxide) is a highly polar, aprotic solvent with a unique combination of properties that make it a valuable tool in various scientific and industrial applications, including drug development. Its high thermal and chemical stability, coupled with its ability to dissolve a wide range of organic and inorganic compounds, sets it apart from other common solvents. This guide provides a comprehensive overview of the fundamental physicochemical properties of **sulfolane**, offering insights into its practical application, handling, and the experimental methodologies used for its characterization.

Introduction: The Unique Profile of a Versatile Solvent

Sulfolane's molecular structure, featuring a five-membered ring containing a sulfonyl group, is central to its distinct properties. The two electron-withdrawing oxygen atoms create a significant dipole moment, rendering the molecule highly polar, while the lack of acidic protons classifies it as aprotic. This combination is key to its utility as a reaction medium for a variety of chemical transformations and as a solvent for extraction and crystallization processes in the pharmaceutical industry. Its high boiling point and thermal stability allow for reactions to be conducted at elevated temperatures, often leading to improved reaction rates and yields.

Core Physicochemical Properties

A thorough understanding of **sulfolane**'s fundamental properties is essential for its effective application. These properties are summarized in the table below, followed by a more detailed discussion.

Property	Value	Temperature (°C)
Molecular Formula	C4H8O2S	-
Molecular Weight	120.17 g/mol	-
CAS Number	126-33-0	-
Melting Point	27.5 °C (81.5 °F)	-
Boiling Point	285 °C (545 °F)	-
Density	1.261 g/cm ³	30
Viscosity	10.29 mPa·s	30
Dipole Moment	4.8 D	-
Dielectric Constant	43.3	30
Refractive Index	1.484	20
Flash Point	165 °C (329 °F)	-
Autoignition Temperature	528 °C (982 °F)	-

Table 1: Fundamental Physicochemical Properties of **Sulfolane**

Structural and Molecular Characteristics

Sulfolane's puckered ring structure and the tetrahedral geometry around the sulfur atom contribute to its high polarity. The strong dipole moment is responsible for its high dielectric constant, which allows it to effectively solvate ions and polar molecules.

Thermal Properties: A High-Temperature Performer

With a boiling point of 285 °C, **sulfolane** is an excellent solvent for high-temperature reactions. Its wide liquid range, from its melting point of 27.5 °C to its boiling point, provides a broad operational window for various applications. This thermal stability is a significant advantage over other polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can decompose at lower temperatures.

Solvent Properties: Polarity, Miscibility, and Solubility

Sulfolane is miscible with water and a wide range of organic solvents, with the notable exception of non-polar aliphatic hydrocarbons. This miscibility profile is advantageous for reaction workups and purification processes. Its high polarity and dielectric constant make it an excellent solvent for dissolving a variety of polar organic compounds and inorganic salts.

Experimental Protocols for Property Determination

The accurate determination of **sulfolane**'s physicochemical properties is crucial for its application in regulated environments like drug development. The following section outlines standardized methodologies for key properties.

Determination of Density

The density of **sulfolane** can be accurately measured using a digital density meter. This method relies on the measurement of the oscillation period of a U-shaped tube filled with the sample.

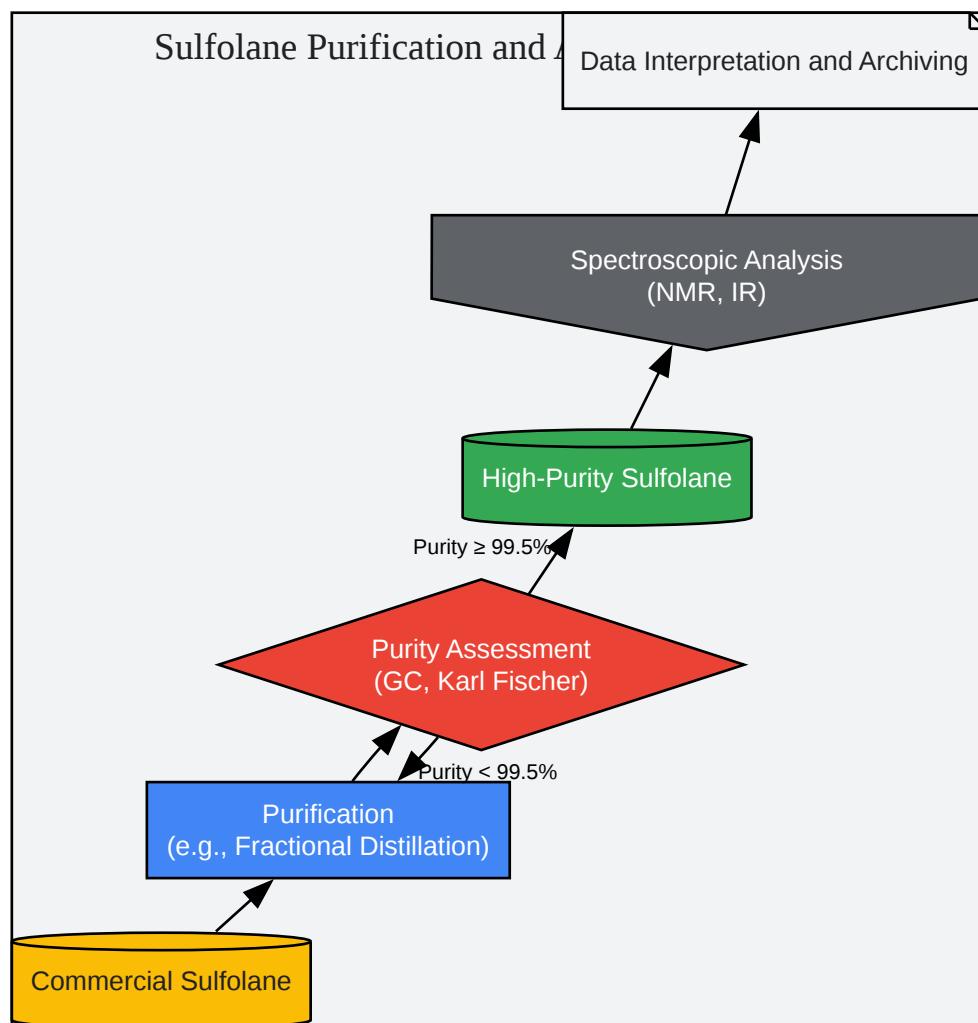
Protocol: Density Measurement using a Digital Density Meter

- Calibration: Calibrate the instrument with dry air and deionized water at the desired temperature (e.g., 30 °C).
- Sample Preparation: Ensure the **sulfolane** sample is pure and free of air bubbles.
- Measurement: Inject the sample into the oscillating U-tube.
- Equilibration: Allow the sample to reach thermal equilibrium.
- Reading: Record the density reading provided by the instrument.

Caption: Workflow for Density Measurement.

Viscosity Measurement

The viscosity of **sulfolane** can be determined using a rotational viscometer, which measures the torque required to rotate a spindle immersed in the fluid at a constant speed.


Protocol: Viscosity Measurement using a Rotational Viscometer

- Instrument Setup: Select an appropriate spindle and rotational speed for the expected viscosity of **sulfolane**.
- Sample Preparation: Place the **sulfolane** sample in a temperature-controlled bath at the desired temperature (e.g., 30 °C).
- Measurement: Immerse the spindle in the sample and begin rotation.
- Equilibration: Allow the reading to stabilize.
- Reading: Record the viscosity in mPa·s.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **sulfolane**.

- ^1H NMR (Proton NMR): In CDCl_3 , **sulfolane** typically shows two multiplets: one around 3.0 ppm corresponding to the four protons adjacent to the sulfonyl group, and another around 2.2 ppm for the four protons at the 3 and 4 positions.
- ^{13}C NMR (Carbon NMR): The spectrum will show two peaks, one for the carbons adjacent to the sulfonyl group (around 52 ppm) and another for the other two carbons in the ring (around 22 ppm).
- IR (Infrared) Spectroscopy: The most characteristic peaks are the strong symmetric and asymmetric stretching vibrations of the $\text{S}=\text{O}$ bonds, typically found around 1140 cm^{-1} and 1280 cm^{-1} , respectively.

[Click to download full resolution via product page](#)

Caption: **Sulfolane** Purification and Analysis Workflow.

Applications in Drug Development

Sulfolane's unique properties make it a valuable solvent in several areas of drug development:

- Reaction Solvent: Its high boiling point and ability to dissolve a wide range of reactants make it suitable for challenging chemical syntheses.
- Extraction Solvent: It can be used for the selective extraction of aromatic compounds from hydrocarbon mixtures.

- Crystallization Solvent: Its high viscosity and boiling point can be advantageous in controlling crystal growth.

Safety and Handling

Sulfolane is considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is important to handle **sulfolane** in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always consult the Safety Data Sheet (SDS).

Conclusion

Sulfolane is a highly versatile and robust solvent with a unique set of physicochemical properties that make it an invaluable tool for researchers and professionals in drug development and other scientific fields. Its high polarity, thermal stability, and wide liquid range offer significant advantages in a variety of applications, from organic synthesis to extraction and crystallization. A thorough understanding of its fundamental properties, as outlined in this guide, is essential for its safe and effective use.

References

- PubChem. (n.d.). **Sulfolane**. National Center for Biotechnology Information.
- U.S. Environmental Protection Agency. (1985). Health and Environmental Effects Profile for **Sulfolane**. EPA/600/X-85/395.
- ExxonMobil. (2004).
- To cite this document: BenchChem. [sulfolane fundamental physicochemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b150427#sulfolane-fundamental-physicochemical-properties\]](https://www.benchchem.com/product/b150427#sulfolane-fundamental-physicochemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com